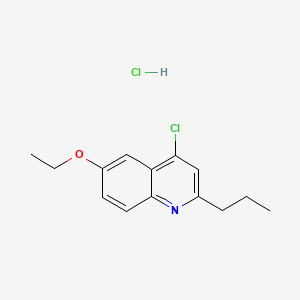

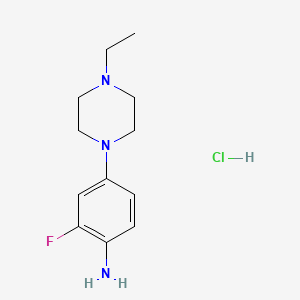

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of aniline, a common aromatic amine, and is an important building block for many organic compounds. This compound is used in a variety of laboratory experiments, including those involving biochemistry and physiology.

Aplicaciones Científicas De Investigación

Hetero-Cope Rearrangement and Synthesis of Water-Soluble Nitroxide

The compound was involved in a Hetero-Cope rearrangement process, leading to the synthesis of a highly water-soluble nitroxide, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This nitroxide is noted for its exceptional persistence in water at pH 1, indicating potential applications in stable free radical chemistry or as a persistent tracer in aqueous environments (Marx & Rassat, 2002).

Aminolysis in Pyrimidine Chemistry

In pyrimidine chemistry, the compound contributed to the aminolysis process of substituted methoxy- and methylthio-pyrimidines. The study highlighted the mild deactivation and profound activation effects of various substituents, providing valuable insights into the reactivity and potential applications of pyrimidine derivatives in medicinal and synthetic chemistry (Brown & Forster, 1966).

Synthesis of Biologically Active Intermediates

The compound served as a crucial intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). The synthesis process involved acylation, nucleophilic substitution, and reduction, highlighting its role in the production of complex pharmaceutical agents (Zhao et al., 2017).

Synthesis of Phenazine Derivatives and Cytotoxicity Studies

The compound was used in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. The synthesized compounds underwent cytotoxicity assays on human colon adenocarcinoma cell lines, indicating their potential applications in cancer research and treatment (Ręka et al., 2023).

Synthesis of Highly Strained Nitroxides

It played a role in the synthesis of highly strained nitroxides, which are valuable in biophysics and biomedical research due to their resistance to reduction and stable free radical properties. These properties are crucial for molecular probes and labels in various scientific applications (Zhurko et al., 2020).

Propiedades

IUPAC Name |

4-bromo-N-tert-butyl-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)13-8-6-10(17-4)7(12)5-9(8)14(15)16/h5-6,13H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDLRMZYHRZKOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681500 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline | |

CAS RN |

1261988-45-7 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)

![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)